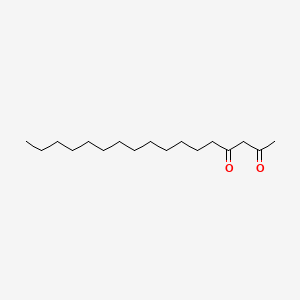
2,4-Heptadecanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Heptadecanedione is an organic compound belonging to the class of beta-diketones. These compounds contain two keto groups separated by a single carbon atom. The molecular formula of this compound is C17H32O2, and it has been detected in various herbs and spices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Heptadecanedione typically involves the Claisen condensation reaction, where esters react with ketones in the presence of a strong base. The reaction conditions often include the use of sodium ethoxide or sodium hydride as the base, and the reaction is carried out in an anhydrous environment to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale Claisen condensation reactions, followed by purification processes such as distillation or recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Heptadecanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbon adjacent to the keto groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Heptadecanedione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role as a biomarker for the consumption of certain herbs and spices.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its presence in natural products
Mecanismo De Acción
The mechanism of action of 2,4-Heptadecanedione involves its interaction with various molecular targets and pathways. As a beta-diketone, it can chelate metal ions, which may contribute to its antioxidant properties. The compound can also interact with enzymes and proteins, potentially influencing their activity and stability .
Comparación Con Compuestos Similares
2,4-Pentanedione (Acetylacetone): A smaller beta-diketone with similar chemical properties.
2,4-Decadienal: Another diketone with different chain length and properties.
2,4-Hexanedione: A beta-diketone with a shorter carbon chain
Uniqueness: Its presence in natural products also makes it a valuable compound for research in food science and natural product chemistry .
Propiedades
Número CAS |
64042-18-8 |
|---|---|
Fórmula molecular |
C17H32O2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
heptadecane-2,4-dione |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16(2)18/h3-15H2,1-2H3 |
Clave InChI |
VZRNDOSIHXJXCH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)CC(=O)C |
melting_point |
42.5 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















